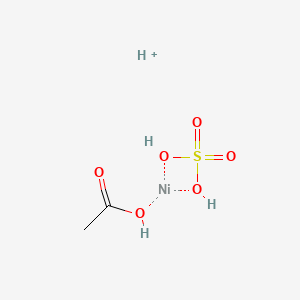
Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen is a complex compound that contains nickel in a unique coordination environment
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen typically involves the reaction of nickel salts with acetic acid and sulfuric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired complex. The reaction mixture is then heated to promote the formation of the compound, followed by cooling and crystallization to isolate the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where nickel salts are reacted with acetic acid and sulfuric acid. The process is optimized for yield and purity, with continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants. The final product is purified through crystallization and filtration techniques.
化学反应分析
Types of Reactions
Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of nickel.
Reduction: It can be reduced to lower oxidation states or elemental nickel.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are carried out using various ligands like phosphines, amines, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state nickel complexes, while reduction can produce nickel(0) species.
科学研究应用
Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in electroplating, battery technology, and as a precursor for nickel-based materials.
作用机制
The mechanism by which Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen exerts its effects involves coordination chemistry principles. The nickel center interacts with various substrates through coordination bonds, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme active sites in biological systems or electrode surfaces in electrochemical applications.
相似化合物的比较
Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen can be compared with other nickel complexes such as:
Nickel(II) acetate: Similar in containing acetate ligands but lacks the sulfate coordination.
Nickel(II) sulfate: Contains sulfate ligands but does not have the acetate coordination.
Nickel(II) chloride: A simpler nickel complex with chloride ligands.
The uniqueness of this compound lies in its mixed ligand environment, which imparts distinct chemical and physical properties, making it suitable for specific applications that other nickel complexes may not be able to achieve.
属性
CAS 编号 |
125275-87-8 |
|---|---|
分子式 |
C2H7NiO6S+ |
分子量 |
217.825 |
IUPAC 名称 |
acetic acid;hydron;nickel;sulfuric acid |
InChI |
InChI=1S/C2H4O2.Ni.H2O4S/c1-2(3)4;;1-5(2,3)4/h1H3,(H,3,4);;(H2,1,2,3,4)/p+1 |
InChI 键 |
GOJMMTIKZLFHQI-UHFFFAOYSA-O |
SMILES |
[H+].CC(=O)O.OS(=O)(=O)O.[Ni] |
同义词 |
Nickelate(1-), (acetato-O)[sulfato(2-)-O]-, hydrogen |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















